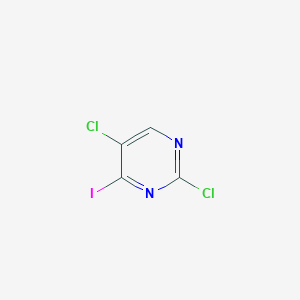![molecular formula C9H8N2O3 B6282322 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1467376-70-0](/img/new.no-structure.jpg)
6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate aldehydes with aminopyridines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidizing agents to couple the imidazole and pyridine rings.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and hydroxyl groups into the imidazopyridine scaffold.
Industrial production methods often involve continuous flow systems to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazopyridine scaffold can undergo substitution reactions with various electrophiles and nucleophiles.
Radical Reactions: These reactions involve the formation of radicals that can further react to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles . Major products formed from these reactions include substituted imidazopyridines, carboxylic acids, and alcohols .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking . This inhibition disrupts cellular processes and can lead to cell death, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazopyridine derivatives such as:
Zolpidem: A well-known sedative-hypnotic used for the treatment of insomnia.
Alpidem: An anxiolytic agent with a similar imidazopyridine scaffold.
Saripidem: Another sedative-hypnotic with structural similarities.
The uniqueness of this compound lies in its hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives .
Eigenschaften
CAS-Nummer |
1467376-70-0 |
|---|---|
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



